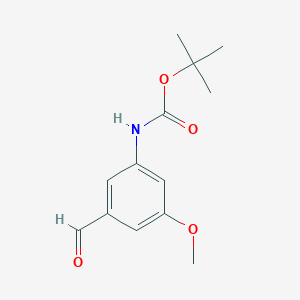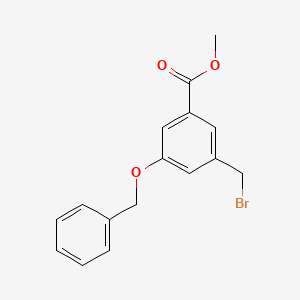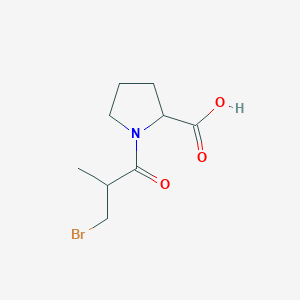
1-(3-Bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C9H14BrNO3 and a molecular weight of 264.12 g/mol . This compound is often used as a reference standard in pharmaceutical research and development, particularly in the study of cardiac drugs and beta blockers .
Métodos De Preparación
The synthesis of 1-(3-Bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid involves several steps. One method includes the addition of 5.64 g of 1-(3-bromo-2S-methylpropionyl)-pyrrolidine-2S-carboxylic acid to 20 ml of distilled water. While stirring, 1.68 g of sodium hydrogen carbonate and 40 ml of sodium ureido dithiocarbonate solution are added and heated to a temperature between 65°C and 70°C for 5 hours . This method ensures the formation of the desired compound with high purity.
Análisis De Reacciones Químicas
1-(3-Bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis and quality control of pharmaceutical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biological targets.
Medicine: It is used in the development and testing of cardiac drugs and beta blockers.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and carboxylic acid group play crucial roles in its binding to target proteins and enzymes. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Comparación Con Compuestos Similares
1-(3-Bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Captopril: A well-known antihypertensive drug that shares a similar pyrrolidine-2-carboxylic acid structure.
Enalapril: Another antihypertensive drug with a similar mechanism of action but different chemical structure.
Lisinopril: A drug used to treat high blood pressure and heart failure, also containing a pyrrolidine ring.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
215780-02-2 |
|---|---|
Fórmula molecular |
C9H14BrNO3 |
Peso molecular |
264.12 g/mol |
Nombre IUPAC |
1-(3-bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H14BrNO3/c1-6(5-10)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14) |
Clave InChI |
SJYSAVFKJLHJHP-UHFFFAOYSA-N |
SMILES canónico |
CC(CBr)C(=O)N1CCCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


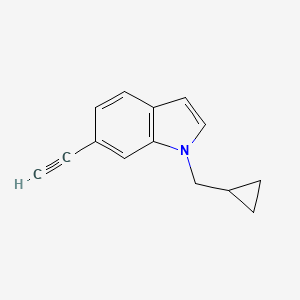


![[4-Acetyloxy-5-[5-fluoro-4-(2-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B12068922.png)

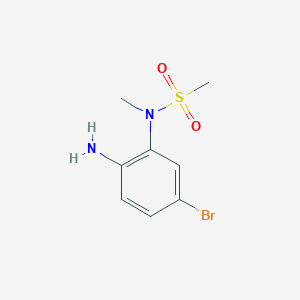
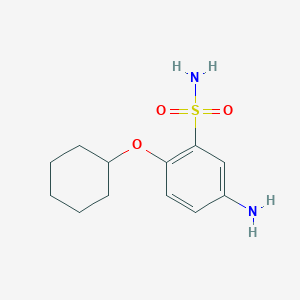

![Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]-](/img/structure/B12068944.png)


